2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of an ethoxyphenyl group and an ethylphenyl group attached to a piperazine ring, which is further connected to an acetamide moiety.
Preparation Methods
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethoxyphenylpiperazine with 2-ethylphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: It shows promise as a therapeutic agent for the treatment of neurological and psychiatric disorders due to its potential activity on specific receptors in the brain.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide can be compared with other piperazine derivatives, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have been studied for their potential therapeutic applications.
Trazodone: A well-known antidepressant that shares structural similarities with piperazine derivatives and acts on serotonin receptors.
Naftopidil: Another piperazine derivative used in the treatment of benign prostatic hyperplasia, acting on alpha-adrenergic receptors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer distinct advantages in certain therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-18-9-5-6-10-19(18)23-22(26)17-24-13-15-25(16-14-24)20-11-7-8-12-21(20)27-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHVALOEYQATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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